Cas no 74207-83-3 (1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)-)

1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)-, is a heterocyclic organic compound featuring an imidazole core substituted with a formyl group at the 4-position, a chlorine atom at the 5-position, and a 4-methylphenyl group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both aldehyde and chloro substituents enhances its utility in cross-coupling and condensation reactions. Its well-defined molecular framework ensures consistent performance in complex synthetic pathways. The compound is typically characterized by high purity and stability under standard handling conditions, facilitating its use in precision applications.
1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)- structure
74207-83-3 structure
Product name:1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)-
CAS No:74207-83-3
MF:C11H9ClN2O
MW:220.65496134758
CID:1766839
PubChem ID:15099311

1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)-
    • Z2733145625
    • EN300-380819
    • 5-chloro-2-(4-methylphenyl)-3H-imidazole-4-carbaldehyde
    • 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
    • 74207-83-3
    • CID 15099311
    • Inchi: InChI=1S/C11H9ClN2O/c1-7-2-4-8(5-3-7)11-13-9(6-15)10(12)14-11/h2-6H,1H3,(H,13,14)
    • InChI Key: PJGPLAVOOBRIFP-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.8Ų

1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-380819-0.1g
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
0.1g
$312.0 2023-07-08
Enamine
EN300-380819-0.25g
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
0.25g
$444.0 2023-07-08
Enamine
EN300-380819-10.0g
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
10.0g
$3868.0 2023-07-08
1PlusChem
1P01BIKC-250mg
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
250mg
$529.00 2025-03-19
Aaron
AR01BISO-50mg
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
50mg
$281.00 2025-02-09
A2B Chem LLC
AW16092-10g
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
10g
$4107.00 2024-04-19
Aaron
AR01BISO-1g
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
1g
$1125.00 2025-02-09
1PlusChem
1P01BIKC-500mg
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
500mg
$815.00 2025-03-19
A2B Chem LLC
AW16092-1g
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
1g
$983.00 2024-04-19
A2B Chem LLC
AW16092-50mg
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
74207-83-3 95%
50mg
$255.00 2024-04-19

Additional information on 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl)-

Introduction to 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 74207-83-3, identified as 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic aldehyde derivative has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of both an imidazole ring and a reactive aldehyde group, coupled with electron-withdrawing chloro and methyl substituents, makes this compound a versatile scaffold for designing novel bioactive molecules.

1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) belongs to the broader class of imidazole derivatives, which are widely recognized for their biological significance. Imidazole scaffolds are integral components of many natural products and pharmacologically active compounds. The aldehyde functionality at the 4-position of the imidazole ring introduces a site for further chemical modification, enabling the synthesis of diverse derivatives with tailored biological activities. This characteristic is particularly valuable in medicinal chemistry, where structure-activity relationship (SAR) studies are crucial for optimizing drug candidates.

The chloro substituent at the 5-position and the methyl group at the 2-position of the phenyl ring contribute to the electronic and steric properties of the molecule. These substituents can influence both the reactivity of the aldehyde group and the overall binding affinity of the compound to biological targets. Such structural features are often exploited to enhance potency, selectivity, and pharmacokinetic profiles in drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) has emerged as a promising intermediate in this context. Its ability to serve as a precursor for synthesizing more complex molecules has made it a valuable tool in academic and industrial research laboratories. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism and inflammatory pathways.

One notable area of research involves the use of 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) in the synthesis of small-molecule modulators of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by modulating histone acetylation levels. Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders. The aldehyde group in this compound allows for facile conjugation with histone-binding moieties or other pharmacophores, leading to the development of novel HDAC inhibitors with potential therapeutic applications.

Furthermore, the compound has been explored as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By incorporating 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) into kinase inhibitor scaffolds, researchers have been able to design molecules with improved binding affinity and selectivity against specific kinases. These efforts have led to several promising candidates entering preclinical development pipelines.

The versatility of 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) is further highlighted by its utility in fragment-based drug discovery (FBDD). FBDD is an approach that relies on identifying small molecular fragments capable of binding to biological targets with high affinity. These fragments can then be linked together or further modified to generate lead compounds. The simplicity and reactivity of this compound make it an ideal candidate for generating diverse chemical libraries suitable for FBDD screens.

Recent advances in computational chemistry have also enhanced the utility of 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) in drug design. Molecular modeling techniques have been employed to predict how different derivatives of this compound might interact with biological targets at the atomic level. These predictions have guided synthetic efforts toward generating compounds with optimized properties for drug development.

The synthesis of 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-(4-methylphenyl) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards required for pharmaceutical applications. The process typically begins with commercially available precursors such as 2-aminothiophene or substituted phenols, which undergo sequential functionalization reactions including halogenation, formylation, and aromatic substitution steps.

The chlorination step at the 5-position is particularly critical as it introduces an electron-withdrawing group that modulates the reactivity of the aldehyde functionality. This step is often performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which provide efficient and regioselective chlorination under controlled conditions.

The introduction of the methyl group at the 2-position of the phenyl ring is typically achieved through Friedel-Crafts alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate in conjunction with Lewis acids such as aluminum chloride (AlCl₃). These reactions proceed efficiently under mild conditions but require careful monitoring to avoid overalkylation or side reactions.

The final formylation step at the 4-position of the imidazole ring is accomplished using Vilsmeier-Haack formylation or other similar methods involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction selectively introduces an aldehyde group into position 4 while preserving other functional groups on both rings intact.

The resulting product,1H-imidazole -carbal dehyde ,5 -ch loro -2 -( p -m eth ylph en y l ) ,can be purified through recrystallization from appropriate solvents such as ethanol or ethyl acetate depending on its solubility profile . High-performance liquid chromatography (HPLC) may also be employed when higher purity standards are required . Once purified ,the compound can be characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy ,infrared (IR) spectroscopy ,and mass spectrometry (MS) . These analyses confirm its identity ,structural integrity ,and purity before it proceeds into downstream applications . p > < p > In conclusion,1 H -imidaz ol e -car boxa l de hyde ,5 -ch lor o -2 -( p -me th ylph en y l ) represents an important intermediate i n modern chemica l bio logy . Its unique structural features make it a versatile scaffold f or designing no vel bioactive molecules wit h potentia l therapeutic applications . Rec ent advances i n synthetic chemis try have enhanc ed its accessi bility while maintaini ng high purity stan dards requi red f or pharma ceutical use s . As researc h continu es t o uncover new biologic al target s an d me thods f or modulati ng them,this compoun d will likely play an increasingly significant role i n future drug development efforts . p >

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